molecular formula C20H20N6O5 B7740252 N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide

N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide

Cat. No.: B7740252
M. Wt: 424.4 g/mol
InChI Key: DJJFEUNOGZPJKF-LSHDLFTRSA-N
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Description

N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide is a useful research compound. Its molecular formula is C20H20N6O5 and its molecular weight is 424.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O5/c1-30-16-9-14(7-8-15(16)31-12-13-5-3-2-4-6-13)10-22-24-17(27)11-21-18-19(28)23-20(29)26-25-18/h2-10H,11-12H2,1H3,(H,21,25)(H,24,27)(H2,23,26,28,29)/b22-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJFEUNOGZPJKF-LSHDLFTRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CNC2=NNC(=O)NC2=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CNC2=NNC(=O)NC2=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. The presence of various functional groups such as the benzyloxy group and the triazine moiety suggests that this compound may exhibit significant pharmacological properties.

Structural Characteristics

The molecular formula of the compound is C₁₈H₁₈N₄O₃S with a molecular weight of approximately 378.43 g/mol. Its structure includes:

  • Benzyloxy Group : Enhances lipophilicity and may improve bioavailability.
  • Methoxy Groups : Often associated with increased biological activity.
  • Triazine Moiety : Known for diverse biological activities including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound demonstrate promising anticancer activity. For instance:

  • In vitro Studies : The compound was tested against various cancer cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer). Results showed significant cytotoxic effects with IC₅₀ values indicating selective potency against cancer cells while sparing normal cells like HEK293T .

Antimicrobial Activity

The triazine derivatives have been noted for their antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains and fungi. The mechanism often involves interference with cellular processes or inhibition of specific enzymes crucial for microbial survival .

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : Interaction with enzymes involved in cell proliferation pathways.
  • Receptor Binding : Potential binding to specific receptors that regulate cell growth and apoptosis.

Comparative Analysis

A comparison with structurally related compounds highlights the unique features of this compound:

Compound NameStructure FeaturesBiological Activity
1. 4-Amino-1,2,4-triazoleContains triazole ringAntimicrobial
2. 5-(3-Methoxyphenyl)-1H-pyrazolePyrazole instead of triazoleAnticancer
3. 1-(benzyloxy)-2-methylbenzeneSimple aromatic structureAntifungal

The presence of both benzyloxy and multiple methoxy groups in this compound distinguishes it from simpler derivatives that may lack such complexity or functional diversity .

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • Breast Cancer Study : A derivative demonstrated an IC₅₀ value of 3.60 ± 0.45 µM against SiHa cells while showing minimal cytotoxicity to HEK293T cells (IC₅₀ > 50 µM), indicating a selective action against cancer cells .
  • Antimicrobial Testing : Compounds sharing structural features were tested against Gram-positive and Gram-negative bacteria with varying degrees of effectiveness noted across different strains.

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